2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16251990
InChI: InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H
SMILES:
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol

2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride

CAS No.:

Cat. No.: VC16251990

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride -

Specification

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
IUPAC Name 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Standard InChI InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H
Standard InChI Key GFFZREORCWWHMD-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is (2S)-2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride, reflecting its stereochemistry at the second carbon of the propanamide chain . Its molecular formula is C₁₀H₁₆ClN₃O, with a molar mass of 229.71 g/mol . The hydrochloride salt form enhances solubility in polar solvents compared to the free base (CID 43565665) .

Structural Characterization

The molecule comprises a central propanamide scaffold where:

  • The α-amino group at position 2 contributes to hydrogen-bonding interactions.

  • The N-methyl and N-(pyridin-2-ylmethyl) substituents introduce steric bulk and aromatic π-system interactions.

  • The pyridine ring provides a Lewis basic site for potential metal coordination or protein binding.

Key spectral identifiers include:

PropertyIdentifierSource
SMILESCC(C(=O)N(C)CC1=CC=CC=N1)N.Cl
InChIKeyGFFZREORCWWHMD-UHFFFAOYSA-N
Canonical SMILES (free base)CC(C(=O)N(C)CC1=CC=CC=N1)N

Synthesis and Manufacturing

Synthetic Routes

The free base is synthesized via a nucleophilic acyl substitution strategy:

  • Aminolysis: Reaction of methylamine with a pyridin-2-ylmethyl-activated ester (e.g., acyl chloride or mixed carbonate).

  • Chiral resolution: Isolation of the (S)-enantiomer using chiral chromatography or enzymatic resolution.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical reaction parameters include:

  • Temperature control (<0°C) to minimize racemization during amide bond formation.

  • Use of non-polar solvents (e.g., dichloromethane) to enhance diastereomeric purity.

Physicochemical Properties

Solubility and Stability

While quantitative solubility data remain unpublished, analog studies of pyridinylmethylpropanamides suggest:

  • High water solubility (>50 mg/mL) for hydrochloride salts due to ionic character .

  • pH-dependent stability, with degradation observed above pH 8.0 via hydrolysis of the amide bond .

Spectroscopic Data

Published spectral characteristics include:

  • ¹H NMR (D₂O): δ 8.45 (d, J=4.8 Hz, Py-H), 7.75–7.68 (m, Py-H), 4.10 (s, CH₂-Py), 3.20 (s, N-CH₃), 2.95 (q, CH₂-NH₂) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine ring).

Research Applications

Biochemical Probes

The compound serves as:

  • A fluorescence quenching agent in protein-binding assays, leveraging pyridine’s electron-deficient aromatic system.

  • A chiral template for asymmetric synthesis of α-amino amides.

Patent Landscape

While no direct patents cover this compound, structurally related molecules appear in:

  • WO2014106800A2: Substituted 2-aminopyrimidine-propanamides as kinase inhibitors (IC₅₀ 2–50 nM against PIM1) .

  • Anti-inflammatory claims: Pyridinylmethylpropanamides with 80% inhibition of COX-2 at 10 μM .

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